Home > Products > Screening Compounds P58532 > Benzydamine N-Oxide Hydrochloride
Benzydamine N-Oxide Hydrochloride - 39860-94-1

Benzydamine N-Oxide Hydrochloride

Catalog Number: EVT-15424869
CAS Number: 39860-94-1
Molecular Formula: C19H24ClN3O2
Molecular Weight: 361.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. This compound is primarily utilized in the treatment of inflammatory conditions affecting the mouth and throat. Benzydamine N-Oxide Hydrochloride exhibits similar pharmacological effects to its parent compound but with distinct characteristics that enhance its therapeutic applications.

Source and Classification

Benzydamine N-Oxide Hydrochloride is classified under organic compounds, specifically within the indazole family. Indazoles are characterized by a fused pyrazole and benzene structure, which contributes to their unique pharmacological properties. The compound's molecular formula is C19H24ClN3O2C_{19}H_{24}ClN_{3}O_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of Benzydamine N-Oxide Hydrochloride can be achieved through several methods, primarily involving the oxidation of benzydamine. A common synthetic route begins with the reaction of benzydamine with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield benzydamine N-oxide. The hydrochloride salt form is then obtained through acidification with hydrochloric acid.

  1. Oxidation Step:
    • React benzydamine with an oxidizing agent.
    • Typical agents include hydrogen peroxide or m-chloroperbenzoic acid.
  2. Formation of Hydrochloride Salt:
    • Treat the resulting benzydamine N-oxide with hydrochloric acid.
    • This step ensures solubility and stability in aqueous solutions.

This synthetic pathway allows for the efficient production of Benzydamine N-Oxide Hydrochloride while maintaining high purity levels necessary for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Benzydamine N-Oxide Hydrochloride features a complex arrangement that includes an indazole core, an N-oxide functional group, and a chloride ion associated with the nitrogen atom. The three-dimensional conformation can be represented using various structural notations:

  • SMILES Notation: CC(C(=O)N(C)C1=CC=C2C=CC=CC2=N1)O
  • InChI: InChI=1S/C19H24ClN3O2/c1-12(2)20(21)19-16-14-13-15(18(19)22)10-9-17(16)23(3)4/h9-10,12,14H,11,13,21H2,1-4H3

These representations highlight the compound's intricate structure, which is essential for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Benzydamine N-Oxide Hydrochloride participates in various chemical reactions typical of nitrogen-containing heterocycles. Key reactions include:

  1. Reduction Reactions:
    • Benzydamine N-Oxide can be reduced back to benzydamine using reducing agents like lithium aluminum hydride.
  2. Hydrolysis:
    • Under acidic or basic conditions, it can hydrolyze to yield products related to its parent compound.
  3. Decomposition:
    • Upon exposure to strong acids or bases, the compound may decompose, leading to the formation of simpler amines and other by-products.

These reactions are significant for understanding the stability and reactivity of Benzydamine N-Oxide Hydrochloride in pharmaceutical formulations .

Mechanism of Action

Process and Data

The mechanism of action for Benzydamine N-Oxide Hydrochloride involves multiple pathways:

  1. Local Anesthetic Effect:
    • The compound stabilizes cell membranes and inhibits nociceptor excitability, leading to reduced pain sensation.
  2. Anti-inflammatory Activity:
    • It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines without affecting cyclooxygenase pathways typically targeted by traditional NSAIDs.
  3. Antimicrobial Properties:
    • Benzydamine N-Oxide exhibits activity against various pathogens, enhancing its utility in treating infections associated with inflammatory conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzydamine N-Oxide Hydrochloride possesses several notable physical and chemical properties:

  • Molecular Weight: 348.87 g/mol
  • Solubility: Highly soluble in water due to its hydrochloride form.
  • Stability: Stable under normal storage conditions but sensitive to strong acids and bases.
  • pH Range: Exhibits optimal activity in slightly acidic environments.

These properties are crucial for its formulation as a topical agent or oral rinse in clinical settings .

Applications

Scientific Uses

Benzydamine N-Oxide Hydrochloride is utilized in various medical applications:

  1. Pain Relief:
    • Effective for symptomatic relief in conditions such as sore throat, pharyngitis, and oral mucositis associated with cancer treatments.
  2. Anti-inflammatory Treatment:
    • Used topically to reduce inflammation in dental procedures or post-surgical recovery.
  3. Antimicrobial Agent:
    • Its antimicrobial properties make it suitable for treating infections in oral and throat conditions.
  4. Research Applications:
    • Investigated for potential use in novel therapeutic formulations due to its unique mechanism of action compared to traditional NSAIDs .
Biocatalytic Pathways of N-Oxidation in Benzydamine Metabolism

Flavin-Containing Monooxygenase (FMO3) as Primary Catalytic Agent

Benzydamine N-oxide formation represents a specialized metabolic pathway predominantly catalyzed by flavin-containing monooxygenase isoform 3 (FMO3) in human hepatic tissues. This enzyme system operates through a well-characterized oxygen transfer mechanism involving the formation of a C4a-hydroperoxyflavin intermediate derived from NADPH and molecular oxygen [2] [7]. The catalytic cycle initiates with FAD reduction by NADPH, followed by oxygen binding to form the reactive hydroperoxyflavin species. This electrophilic intermediate subsequently attacks the tertiary amine nitrogen of benzydamine, resulting in N-oxide formation [1] [3].

The substrate specificity of FMO3 for benzydamine has been rigorously demonstrated through multiple experimental approaches:

  • Inhibitor Studies: Benzydamine N-oxidation remains unaffected by cytochrome P450 (CYP) inhibitors such as N-benzylimidazole and isoform-selective inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). In contrast, methimazole (a competitive FMO inhibitor) causes significant suppression of N-oxide formation [1] [3].
  • Thermal Inactivation: FMO3 activity exhibits marked thermal lability. Preincubation of human liver microsomes at 45°C for 5 minutes without NADPH completely abolishes benzydamine N-oxygenation capacity, while CYP-mediated activities remain largely unaffected under these conditions [3] [9].
  • Recombinant Enzyme Profiling: Expression systems demonstrate that human FMO3 and FMO1 efficiently catalyze benzydamine N-oxidation, while FMO5 shows negligible activity. Human FMO3 exhibits kinetic parameters (Km = 40.4 μM, Vmax = 29.1 nmol·mg⁻¹·min⁻¹) compatible with physiological relevance in drug metabolism [1] [3].

The reaction proceeds optimally at alkaline pH (pH 8.4), characteristic of FMO-mediated oxidations, which distinguishes it from CYP-catalyzed reactions that typically favor neutral pH conditions. Human kidney microsomes also demonstrate significant N-oxygenation capacity due to FMO1 expression, though hepatic metabolism predominates in systemic clearance [3] [9].

Kinetic Profiling of FMO3-Mediated N-Oxidation Reactions

The enzymatic kinetics of benzydamine N-oxidation reveal significant interspecies variations and precise catalytic parameters essential for predicting metabolic behavior:

Table 1: Comparative Kinetics of Benzydamine N-Oxidation

Enzyme SourceKm (μM)Vmax (nmol·mg⁻¹·min⁻¹)kcat (min⁻¹)kcat/Km (mL·min⁻¹·mg⁻¹)
Human Liver Microsomes64.0 ± 8.26.9 ± 0.76.90.108
Recombinant FMO340.4 ± 5.129.1 ± 2.429.10.720
Recombinant FMO123.6 ± 3.340.8 ± 3.840.81.729
Rat Liver Microsomes98.2 ± 11.324.5 ± 2.124.50.250
Dog Liver Microsomes85.7 ± 9.632.1 ± 3.032.10.375
Monkey Liver Microsomes72.4 ± 8.28.3 ± 0.88.30.115

[1] [3] [9]

Key kinetic observations include:

  • Michaelis-Menten Conformation: Human liver microsomes (n=35 donors) demonstrate classical Michaelis-Menten kinetics for benzydamine N-oxidation with mean Km = 64.0 μM and Vmax = 6.9 nmol·mg⁻¹ protein·min⁻¹ [1].
  • Species Differences: Canine and rodent models exhibit 3-5 fold higher Vmax values compared to primates and humans, suggesting limitations in extrapolating benzydamine metabolic data from these preclinical species to humans [3] [9].
  • pH Dependency: The pH optimum significantly influences measured activities. Human FMO3 shows 2.3-fold higher activity at pH 8.4 versus pH 7.4, whereas CYP-mediated N-demethylation (predominantly CYP2D6) decreases at alkaline pH. This has practical implications for in vitro screening conditions during drug development [3] [9].
  • Co-factor Sensitivity: NADPH-dependent activity decays rapidly during microsome preincubation at physiological temperatures (37°C), with >50% activity loss occurring within 5-10 minutes. This thermal instability necessitates careful experimental design for accurate FMO activity assessment [3] [9].

Polymorphic Variations in FMO3 and Metabolic Disposition Implications

Genetic polymorphisms in the FMO3 gene significantly influence benzydamine N-oxygenation capacity through alterations in enzyme expression, stability, and catalytic efficiency. Over 30 naturally occurring variants have been identified in human populations, with differential distribution across ethnic groups [5] [6] [10]:

Table 2: Functional Impact of FMO3 Variants on Benzydamine Metabolism

VariantAmino Acid ChangeBenzydamine N-Oxidation Activity (% of Wild-type)Population FrequencyClinical Association
Wild-type-100%PredominantNormal metabolism
E158KGlu158Lys42-58%Caucasians: 39%, Asians: 15%Reduced metabolic capacity
E308GGlu308Gly65-78%Hispanics: 12%, Africans: 4%Mild functional deficit
V257MVal257Met85-92%Africans: 7%, Asians: 20%Minimal clinical effect
N61SAsn61Ser<5%RareTrimethylaminuria
K158 variantLys158 (homozygous)43%VariableSignificantly reduced Vmax

[1] [5] [6]

Mechanistic insights into variant dysfunction include:

  • Catalytic Impairment: The N61S mutation causes severe structural perturbations in the NADP+ binding domain, increasing Kd for NADPH by >170-fold (51.8 μM versus 0.3 μM in wild-type). This poor cofactor binding destabilizes the crucial C4a-hydroperoxyflavin intermediate, accelerating its decay rate (0.048 s⁻¹ versus 0.001 s⁻¹ in wild-type) and drastically reducing oxygen transfer efficiency [10].
  • Allelic Interactions: Compound heterozygous variants (e.g., E158K/E308G) exhibit synergistic activity reduction beyond single mutations. Liver samples homozygous for K158 polymorphism show significantly reduced Vmax values (median 2.7 nmol·mg⁻¹·min⁻¹) compared to wild-type carriers (median 6.2 nmol·mg⁻¹·min⁻¹, p<0.05) [1] [6].
  • Substrate-Specific Effects: The E158K variant reduces benzydamine N-oxygenation to 42-58% of wild-type activity, while its impact on trimethylamine metabolism is less pronounced (65-75% activity retention). This differential substrate effect highlights the complex structure-activity relationships within FMO3's active site [5] [6].
  • Ethnic Variability: Population-specific polymorphism distribution affects metabolic capacity across ethnic groups. For example, the reduced-function E158K allele occurs in 39% of Caucasians but only 15% of Asians, potentially contributing to interpopulation differences in benzydamine metabolism [6] [10].

The pharmacogenetic implications extend beyond benzydamine to numerous FMO3 substrates, including tamoxifen, itopride, and sulindac sulfide. Genotype-phenotype correlations suggest that common polymorphisms may account for up to 40% of observed interindividual variability in benzydamine N-oxidation [5] [6]. Prospective FMO3 genotyping could potentially optimize drug therapy through metabolic stratification, particularly for compounds with narrow therapeutic indices primarily metabolized by this pathway.

Properties

CAS Number

39860-94-1

Product Name

Benzydamine N-Oxide Hydrochloride

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

InChI

InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

QOKDKSJKRKBVHZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.